1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one
CAS No.: 1396878-43-5
Cat. No.: VC4561114
Molecular Formula: C18H26ClNO2
Molecular Weight: 323.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396878-43-5 |
|---|---|
| Molecular Formula | C18H26ClNO2 |
| Molecular Weight | 323.86 |
| IUPAC Name | 1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one |
| Standard InChI | InChI=1S/C18H26ClNO2/c1-18(2,3)17(21)20-10-8-15(9-11-20)13-22-12-14-4-6-16(19)7-5-14/h4-7,15H,8-13H2,1-3H3 |
| Standard InChI Key | LOVKUWJVKFJIQB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)N1CCC(CC1)COCC2=CC=C(C=C2)Cl |
Introduction
Synthesis and Analysis
The synthesis of complex organic compounds like 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves a series of steps that can be analyzed through retrosynthetic analysis. This approach helps identify feasible synthetic pathways by breaking down the target molecule into simpler precursors.
For structural confirmation and purity assessment, techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Performance Liquid Chromatography (HPLC) are essential.
Biological Activity and Potential Applications
While specific biological activity data for 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one is not available, compounds with similar structures often exhibit diverse biological activities. For instance, piperidine derivatives are known for their roles in various pharmaceutical agents, including analgesics and antidepressants.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Structural Features |
|---|---|---|---|
| (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone | C19H22ClNO2S | 363.9 | Piperidine, chlorobenzyl ether, thiophene |
| 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | C23H28ClNO4 | 417.9 | Piperidine, chlorobenzyl ether, dimethoxyphenyl |
| 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one | Not specified | Not specified | Piperidine, chlorobenzyl ether, dimethylpropanone |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume